N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazine core substituted with a 4-methoxyphenyl group at position 7, a methyl group at position 2, and an acetamide side chain linked to a 3-chlorophenyl moiety.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-12-23-19-20(30-12)18(13-6-8-16(29-2)9-7-13)25-26(21(19)28)11-17(27)24-15-5-3-4-14(22)10-15/h3-10H,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRCCDFKHPHMST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects, particularly focusing on its anti-cancer and neuroprotective properties.
Synthesis and Structural Characteristics
The synthesis of the compound involves multi-step organic reactions, typically starting from readily available precursors. The structure can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), HRMS (High-Resolution Mass Spectrometry), and X-ray crystallography.
Key Structural Features
- Molecular Formula : C24H22ClN3O3S2
- Molecular Weight : 500.03 g/mol
- Functional Groups : The compound features a thiazole ring, a pyridazine moiety, and multiple aromatic rings which contribute to its biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide exhibit significant cytotoxic effects against various cancer cell lines.
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Mechanism of Action :
- Apoptosis Induction : The compound has been shown to induce apoptosis in melanoma cells through the activation of caspase pathways.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, leading to reduced proliferation rates.
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Case Study :
A study involving a derivative of the compound indicated that it significantly inhibited the growth of melanoma cells, with IC50 values in the micromolar range, suggesting potent anti-proliferative activity .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties:
- In Vivo Studies :
Research Findings Summary
Comparaison Avec Des Composés Similaires
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a thiazolo-pyridazine core, 4-methoxyphenyl, and 3-chlorophenyl groups. Key analogues and their distinguishing features include:
Key Insights :
- Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl group in the target compound may enhance solubility and π-donor interactions compared to fluorine or thienyl substituents .
- Chlorophenyl Position : The meta-chloro substitution in the acetamide side chain (vs. para in analogues) could reduce steric hindrance in target binding .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis involves multi-step protocols, including:
- Cyclocondensation : Formation of the thiazolo[4,5-d]pyridazinone core using chloroacetyl precursors and mercaptonicotinonitrile intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling reactions : Introduction of the 3-chlorophenylacetamide moiety via nucleophilic substitution or amide bond formation, requiring anhydrous conditions and catalysts like HATU .
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization for purity. Optimization : Adjusting temperature (60–80°C), solvent polarity (DMF vs. THF), and stoichiometry of reagents can improve yields (e.g., 70%→85%) .
Q. Which spectroscopic techniques are critical for structural validation, and how are data interpreted?
Essential techniques include:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8 ppm; thiazole carbons at ~160 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ observed at m/z 506.0821, calculated 506.0818) .
- X-ray crystallography : Resolves 3D conformation, confirming the thiazolo-pyridazine core planarity .
Q. What in vitro assays are recommended for initial biological screening?
- Anticancer activity : MTT assay against cancer cell lines (e.g., IC₅₀ values for HepG2: 12.3 µM) with doxorubicin as a positive control .
- Anti-inflammatory potential : COX-2 inhibition assays (IC₅₀ comparison with celecoxib) .
- Kinase inhibition : Fluorescence-based kinase profiling (e.g., EGFR inhibition at 1 µM) .
Advanced Research Questions
Q. How can contradictions in biological activity data across assays be resolved?
- Dose-response curves : Confirm activity trends across multiple concentrations (e.g., IC₅₀ shifts from 10 µM to 50 µM under varied pH) .
- Orthogonal assays : Validate COX-2 inhibition via Western blot (protein expression) alongside enzymatic assays .
- Control standardization : Use reference compounds (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Q. What computational strategies predict binding modes to therapeutic targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., hydrogen bonding with EGFR’s Thr766) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (RMSD < 2 Å indicates stable complexes) .
- QSAR models : Correlate substituent electronegativity (e.g., 4-methoxyphenyl) with IC₅₀ values to guide SAR .
Q. How can metabolic stability and degradation pathways be systematically studied?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat), and quantify parent compound depletion via LC-MS (t₁/₂ = 45 min) .
- Metabolite identification : HRMS/MS to detect hydroxylated or demethylated products (e.g., m/z 522.0772 for hydroxylation) .
- pH stability profiling : Monitor degradation at pH 1–10 using HPLC (e.g., 90% stability at pH 7.4 after 24 hours) .
Q. What strategies enhance selectivity in kinase inhibition to reduce off-target effects?
- Selective substituent engineering : Replace 4-methoxyphenyl with bulkier groups (e.g., 3,4-dimethoxy) to sterically block off-target binding .
- Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to identify cross-reactivity .
- Covalent modification : Introduce acrylamide moieties for irreversible binding to catalytic cysteine residues (e.g., EGFR Cys797) .
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